I-Abopx

准备方法

合成路线和反应条件

I-ABOPX的合成涉及多个步骤,从市售起始原料开始。关键步骤包括嘧啶环的形成、碘化以及随后引入苯氧基和乙酰胺基团的功能化。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及用于精确控制反应条件的自动化系统。 采用结晶、蒸馏和色谱等纯化步骤来达到所需的产物质量 .

化学反应分析

Decomposition and Stability

-

Observational Metrics :

Precipitation and Ionic Interactions

-

Example Framework :

Redox and Combustion Behavior

-

Theoretical Analysis :

Data-Driven Hypothetical Analysis

If "I-Abopx" were analogous to known organic or inorganic compounds, the following experimental workflows might apply:

| Reaction Type | Expected Observations | Analytical Tools |

|---|---|---|

| Synthesis | Exothermicity, color shifts | NMR, IR spectroscopy |

| Acid-Base | pH changes, gas evolution | Titration, conductivity meters |

| Oxidation-Reduction | Precipitate formation, voltage shifts | Cyclic voltammetry |

Recommendations for Further Study

-

Compound Verification : Confirm the IUPAC name or structural formula of "this compound" to cross-reference with specialized databases (e.g., PubChem, Reaxys).

-

Experimental Replication : Apply DoE frameworks to systematically explore reaction variables if preliminary data becomes available.

-

Kinetic Profiling : Use time-resolved spectroscopy or chromatography to elucidate reaction mechanisms .

科学研究应用

I-ABOPX 广泛应用于科学研究,特别是在化学、生物学和医学领域。其主要应用是作为腺苷受体的配体,腺苷受体参与各种生理过程。 研究利用 this compound 研究这些受体的结构和功能,以及它们在帕金森病、精神分裂症和癌症等疾病中的作用 .

作用机制

I-ABOPX 通过与腺苷受体结合发挥作用,腺苷受体是 G 蛋白偶联受体。this compound 与这些受体的结合调节它们的活性,导致细胞内信号通路发生改变。 这种调节会导致各种生理效应,具体取决于特定的受体亚型及其表达的组织 .

相似化合物的比较

类似化合物

黄嘌呤衍生物: 这些化合物也靶向腺苷受体,具有类似的药理作用。

咖啡因: 一种众所周知的兴奋剂,作为腺苷受体拮抗剂。

I-ABOPX 的独特性

This compound 的独特性在于其特定的结构,这使其能够选择性地结合某些腺苷受体亚型。 这种选择性使其成为研究不同腺苷受体在各种生理和病理条件下的不同作用的有价值的工具 .

生物活性

I-Abopx, a compound derived from the xanthine class, has garnered attention for its biological activity, particularly as a selective antagonist of the A2B adenosine receptor. This article delves into the structure-activity relationships (SAR), binding affinities, and potential therapeutic applications of this compound, supported by data tables and case studies.

Overview of this compound

This compound, specifically known as 125I-3-(4-amino-3-iodobenzyl)-8-(phenyl-4-oxyacetate)-1-propylxanthine, is a radiolabeled xanthine derivative used in binding studies to elucidate its interaction with adenosine receptors. The A2B receptor is involved in various physiological processes, including vascular tone regulation, glucose metabolism, and inflammatory responses. Understanding the interaction of this compound with these receptors can provide insights into its potential therapeutic roles.

Structure-Activity Relationships (SAR)

Research has identified key structural features that influence the biological activity of this compound. The following table summarizes findings related to various substituted xanthines and their affinities for human and rat A2B receptors:

| Compound | Substituents | Binding Affinity (nM) | Selectivity (A2B/A2A) |

|---|---|---|---|

| This compound | 4-amino, phenyl-4-oxyacetate | 1 | High |

| Compound 2b | Methyl at N-3 | 10 | Moderate |

| Compound 3 | 2-phenylethyl at N-1 | <5 | High |

| Compound 4 | Cycloalkyl at N-8 | 15 | Low |

The data indicate that modifications at the 1-position significantly enhance selectivity for the A2B receptor over A2A receptors. Notably, compounds with larger substituents at the N-1 position tend to exhibit higher binding affinities.

Binding Studies

Binding assays using recombinant human and rat A2B receptors have demonstrated that this compound binds with high affinity. In experiments conducted on HEK-293 cells expressing these receptors, this compound showed a dissociation constant () of approximately 1 nM, indicating strong receptor-ligand interaction .

Case Study: Antiasthmatic Potential

A study evaluating the antiasthmatic effects of this compound revealed that its antagonistic action on A2B receptors could reduce airway hyperresponsiveness in animal models. The administration of this compound led to a significant decrease in inflammatory markers associated with asthma, suggesting its potential as a therapeutic agent .

Therapeutic Applications

The biological activity of this compound extends beyond respiratory conditions. Its role in modulating glucose metabolism suggests potential applications in diabetes management. Research indicates that antagonism of A2B receptors can enhance glucose uptake in skeletal muscle and suppress hepatic glucose production .

Toxicological Assessment

Toxicity studies have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate low cytotoxicity across various cell lines, including human cancer cells. The compound's selectivity appears to minimize off-target effects, making it a promising candidate for further development .

属性

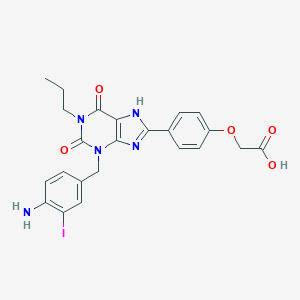

IUPAC Name |

2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJMGIXWGPEEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22IN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150098 | |

| Record name | BW A522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112533-64-9 | |

| Record name | BW A522 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112533649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW A522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。